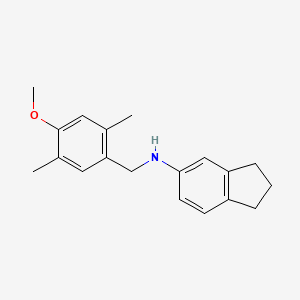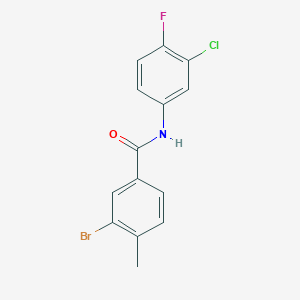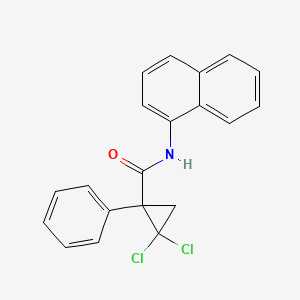![molecular formula C19H36ClNO4 B5114119 1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B5114119.png)
1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride is a synthetic compound that features an adamantane moiety, which is known for its stability and unique three-dimensional structure
作用機序
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the ethoxy and bis(2-hydroxyethyl)amino groups. The final step involves the formation of the hydrochloride salt.
Preparation of Adamantane Derivative: The adamantane core can be synthesized through various methods, including the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene.
Introduction of Ethoxy and Bis(2-hydroxyethyl)amino Groups: This step involves the reaction of the adamantane derivative with ethylene oxide and diethanolamine under controlled conditions.
Formation of Hydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The ethoxy and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
類似化合物との比較
Similar Compounds
1,3-Dehydroadamantane: Known for its high reactivity and use in the synthesis of functional adamantane derivatives.
1-(2-adamantylidene)naphthalene-2(1H)-one: Used in the synthesis of bioactive compounds and pharmaceuticals.
Uniqueness
1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride is unique due to its combination of the adamantane core with ethoxy and bis(2-hydroxyethyl)amino groups. This combination provides a balance of stability, reactivity, and potential for diverse applications in various fields .
特性
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO4.ClH/c21-4-2-20(3-5-22)13-18(23)14-24-6-1-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21-23H,1-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZILZUHWCKUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCOCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5114038.png)

amine dihydrochloride](/img/structure/B5114049.png)
![8-[(2-oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B5114063.png)
![1-(4-chlorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114069.png)
![N'-[2-(4-bromobenzoyl)-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B5114079.png)
![N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-2-[N-(4-FLUOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5114084.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5114112.png)
![(5Z)-3-methyl-5-[[2-[(2-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5114115.png)
![1-(4-methylpiperazin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B5114127.png)
![methyl (2S*,4S*,5R*)-5-(4-chlorophenyl)-4-[(cyclobutylamino)carbonyl]-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B5114130.png)
![2-methyl-N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B5114141.png)
